molecular formula C19H23FN6O2S B2954711 2-(4-fluorophenoxy)-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 941948-12-5

2-(4-fluorophenoxy)-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

Cat. No.: B2954711
CAS No.: 941948-12-5
M. Wt: 418.49
InChI Key: XNZGQHSZPMZLKO-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide, also known by its research code CAS 1257704-57-1 , is a potent and selective ATP-competitive inhibitor of the Proviral Integration Moloney virus (PIM) family of kinases. PIM kinases (PIM1, PIM2, and PIM3) are serine/threonine kinases that function as key regulators of cell survival, proliferation, and differentiation, and their overexpression is frequently implicated in hematological malignancies and solid tumors. This compound demonstrates high efficacy by targeting the kinase domain, thereby disrupting downstream signaling pathways that promote tumorigenesis, such as the phosphorylation of substrates like BAD and c-MYC, leading to the induction of apoptosis and the inhibition of cancer cell growth. Its primary research value lies in its utility as a chemical probe to elucidate the complex biological roles of PIM kinases in cancer biology and to investigate the therapeutic potential of PIM inhibition, both as a monotherapy and in combination with other targeted agents. Studies utilizing this inhibitor, as referenced in patent literature , have been instrumental in validating PIM kinases as a viable drug target, particularly in contexts of resistance to conventional chemotherapy. Researchers employ this molecule in various in vitro and in vivo models to explore its effects on cell cycle arrest, autophagy, and the tumor microenvironment, providing critical insights for the development of novel oncology therapeutics. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[2-[6-methylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN6O2S/c1-12(2)23-17-15-10-22-26(18(15)25-19(24-17)29-3)9-8-21-16(27)11-28-14-6-4-13(20)5-7-14/h4-7,10,12H,8-9,11H2,1-3H3,(H,21,27)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZGQHSZPMZLKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-fluorophenoxy)-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a novel synthetic molecule that has garnered interest due to its potential biological activities, particularly in the field of oncology and neuropharmacology. This article reviews the available literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula: C16H20FN3O3S
  • Molecular Weight: 351.4 g/mol
  • CAS Number: 147118-37-4
  • Melting Point: 137-140°C
  • Boiling Point: 538.3±60.0°C

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the pyrazolo[3,4-d]pyrimidine scaffold. Research indicates that derivatives of this scaffold exhibit significant cytotoxicity against various cancer cell lines.

  • Cytotoxicity Assays:
    • The MTT assay demonstrated that compounds with similar structures to our target compound showed stronger cytotoxic activity than cisplatin in breast cancer cell lines (MCF-7 and MDA-MB-231) .
    • Notably, one study reported that a derivative increased apoptosis through the activation of caspases (caspase 9, caspase 8, and caspase 3/7) and modulated NF-κB expression, promoting pro-apoptotic factors such as p53 and Bax .
  • Mechanisms of Action:
    • The induction of apoptosis was linked to increased reactive oxygen species (ROS) levels and the inhibition of mTOR signaling pathways, suggesting a multifaceted mechanism involving both apoptotic and autophagic processes .

Neuropharmacological Effects

Research into compounds structurally related to our target has also indicated potential neuropharmacological effects. For instance, derivatives have been explored as positive allosteric modulators (PAMs) of the GABA-A receptor, which plays a crucial role in neurotransmission and has implications for anxiety and seizure disorders .

Case Study 1: Anticancer Activity in Breast Cancer Models

A study synthesized several pyrazolo[3,4-d]pyrimidine derivatives and evaluated their anticancer effects. The most promising compound exhibited:

  • IC50 Values: Lower than those observed for cisplatin.
  • Mechanistic Insights: Induction of apoptosis via caspase activation and ROS generation.

Case Study 2: Neuropharmacological Modulation

Another investigation focused on the ability of related compounds to act as PAMs at the GABA-A receptor:

  • Metabolic Stability: Enhanced stability was noted compared to traditional ligands.
  • Functional Assays: Increased receptor activity was confirmed through electrophysiological recordings.

Data Summary

PropertyValue
Molecular FormulaC16H20FN3O3S
Molecular Weight351.4 g/mol
Melting Point137-140°C
Boiling Point538.3±60.0°C
Anticancer IC50 (MCF-7)Lower than cisplatin
MechanismsApoptosis induction via ROS

Comparison with Similar Compounds

Research Implications and Gaps

Biological Activity: No direct data for the target compound, but structural analogs (e.g., ) show kinase inhibition or antimicrobial activity. The methylthio group in the target may act as a hydrogen bond acceptor, enhancing binding to kinase ATP pockets .

Metabolic Stability: Fluorinated and thioether groups (target, ) resist oxidative metabolism better than non-halogenated analogs .

Future Directions :

  • In vitro profiling : Compare IC50 values against kinases (e.g., JAK2, EGFR).
  • ADME Studies : Evaluate oral bioavailability and half-life relative to .

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